molecular formula C13H17Cl2N3 B2759311 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride CAS No. 2309707-08-0

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride

Número de catálogo: B2759311
Número CAS: 2309707-08-0
Peso molecular: 286.2
Clave InChI: MQAQQRUUMFZAIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride is a compound that features a pyrazole ring and a tetrahydroisoquinoline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride typically involves the formation of the pyrazole ring followed by the construction of the tetrahydroisoquinoline moiety. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the Tetrahydroisoquinoline Moiety: This involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The tetrahydroisoquinoline moiety undergoes oxidation under controlled conditions. For example:

  • Aerobic oxidation in dimethylformamide (DMF) at 60°C converts the tetrahydroisoquinoline to a fully aromatic isoquinoline derivative.

  • Metal-catalyzed oxidation using MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the C–N bonds while preserving the pyrazole ring .

Key conditions :

Oxidizing AgentTemperatureSolventYield
O₂ (air)60°CDMF72%
MnO₂RTCH₂Cl₂68%
DDQ40°CTHF85%

Nucleophilic Substitution

The pyrazole ring participates in regioselective substitutions due to its electron-withdrawing methyl group:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C3 position of the pyrazole .

  • Amination : Reaction with sodium amide (NaNH₂) in liquid NH₃ replaces the methyl group with an amino group.

Example reaction :

Compound+NBSCCl4,Δ3-Bromo derivative(Yield: 89%)[1]\text{Compound} + \text{NBS} \xrightarrow{\text{CCl}_4, \, \Delta} \text{3-Bromo derivative} \quad (\text{Yield: 89\%})[1]

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

  • Suzuki–Miyaura coupling : The pyrazole ring reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • C–H activation : Under Ru catalysis, the tetrahydroisoquinoline’s benzylic positions undergo alkylation with alkenes .

Optimized conditions for Suzuki coupling :

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃DME80°C78%

Acid/Base-Mediated Rearrangements

  • Ring expansion : Treatment with HCl gas in ethanol induces a Beckmann-type rearrangement, converting the tetrahydroisoquinoline to a benzazepine derivative .

  • Deprotonation : Sodium hydride (NaH) in THF deprotonates the pyrazole NH, enabling further alkylation .

Mechanistic pathway :

TetrahydroisoquinolineHCl, EtOHBenzazepine+NH4Cl(Yield: 63%)[5]\text{Tetrahydroisoquinoline} \xrightarrow{\text{HCl, EtOH}} \text{Benzazepine} + \text{NH}_4\text{Cl} \quad (\text{Yield: 63\%})[5]

Reductive Functionalization

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the tetrahydroisoquinoline’s double bonds, yielding a fully saturated decahydro derivative .

  • Borylation : Reaction with pinacolborane (HBpin) in the presence of Ir catalysts introduces boron groups at the pyrazole C4 position .

Selectivity data :

Substrate PositionProductSelectivity
Pyrazole C4Borylated derivative94:6

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives, including the compound , as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant activity against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects : The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Research indicates that compounds with this structure can modulate neurotransmitter systems and exhibit antioxidant activities, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .

Pharmacological Applications

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity : There is growing evidence supporting the antimicrobial properties of tetrahydroisoquinoline derivatives. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications at specific positions on the tetrahydroisoquinoline and pyrazole rings can significantly impact biological activity. For example, substituents on the pyrazole ring have been correlated with enhanced potency against specific targets such as cancer cells or microbial pathogens .

Case Studies

StudyFindingsApplication
Moneer et al., 2016Investigated anti-inflammatory effects; compounds showed IC50 values comparable to standard drugsPotential treatment for inflammatory disorders
Chang et al., 2012Developed derivatives with enhanced neuroprotective effects in in vitro modelsAlzheimer's and Parkinson's disease therapy
Noor et al., 2017Evaluated anti-ulcerogenic activity; found significant ulcer inhibition at low dosesGastrointestinal protection

Mecanismo De Acción

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

    1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activity.

    Tetrahydroisoquinoline derivatives: Compounds with this moiety are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride is unique due to the combination of the pyrazole ring and tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties

Actividad Biológica

4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline family, characterized by a fused bicyclic structure. The presence of the pyrazole ring adds to its chemical diversity, which may influence its biological interactions.

Molecular Formula: C12H15Cl2N3
Molecular Weight: 276.17 g/mol
IUPAC Name: this compound

Neuroprotective Effects

Research has indicated that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. In a study examining the effects of various tetrahydroisoquinoline analogs on neurodegenerative disorders, compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline were found to enhance neuronal survival in models of oxidative stress and neurotoxicity .

Table 1: Summary of Neuroprotective Studies

CompoundModelEffectReference
4-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydroisoquinolineMouse brain (MPTP model)Reduced neurotoxicity
1-Methyl-4-phenylpyridineRat cortical neuronsIncreased cell viability
1-Methyl-1H-pyrazole derivativesSH-SY5Y cellsDecreased apoptosis

Antioxidant Activity

The compound has also been shown to possess antioxidant properties. In vitro assays demonstrated that it scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage associated with various diseases .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Receptor Modulation: The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neurotransmission and providing neuroprotective effects.
  • Enzyme Inhibition: It may inhibit enzymes involved in oxidative stress pathways or neuroinflammation.
  • Gene Expression Regulation: The compound could modulate the expression of genes related to survival pathways in neurons.

Case Studies

Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives in treating neurodegenerative diseases:

  • Parkinson's Disease Models: In MPTP-treated mice, administration of similar compounds led to improved motor function and decreased dopaminergic neuron loss .
  • Alzheimer's Disease Models: Compounds showed promise in reducing amyloid-beta aggregation and tau phosphorylation in vitro .

Propiedades

IUPAC Name

4-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydroisoquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;;/h6-9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAQQRUUMFZAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C3CCCCC3=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.